molecular formula C10Cl8 B052695 Octachloronaphthalene CAS No. 2234-13-1

Octachloronaphthalene

Cat. No. B052695
CAS RN: 2234-13-1
M. Wt: 403.7 g/mol
InChI Key: RTNLUFLDZOAXIC-UHFFFAOYSA-N
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Description

Octachloronaphthalene (OCN) is a waxy, pale-yellow solid with an aromatic odor . It is a polychlorinated naphthalene with the molecular formula C10Cl8 .


Synthesis Analysis

The synthesis of Octachloronaphthalene involves a sequence of reactions starting from benzene and succinic acid. This sequence includes Friedel-Crafts condensation, Wolff-Kishner reduction, polyphosphoric acid cycliacylation, sodium borohydride reduction, and palladium dehydrogenation. The final step is the perchlorination of naphthalene .


Molecular Structure Analysis

The molecular structure of Octachloronaphthalene consists of a naphthalene core with eight chlorine atoms attached. The average molecular mass is 403.731 Da .


Chemical Reactions Analysis

The degradation of Octachloronaphthalene has been studied over as-prepared Fe3O4 micro/nanomaterial at 300 °C. The degradation proceeds via two competitive hydrodechlorination and oxidation pathways . Another study investigated the thermal catalytic oxidation of Octachloronaphthalene over anatase TiO2 nanomaterial .


Physical And Chemical Properties Analysis

Octachloronaphthalene is insoluble in water . It has a molecular weight of 403.7, a boiling point of 770°F, and a melting point of 365°F .

Scientific Research Applications

  • Induction of Hepatic Microsomal Enzymes : Octachloronaphthalene was found to induce hepatic cytochrome P-450, benzo [alpha] pyrene hydroxylase, and 4-chlorobiphenyl hydroxylase enzyme activities in immature male Wistar rats. This suggests its potential as a tool in studying liver enzyme induction and toxicology (Campbell et al., 1981).

  • Reactions with Nucleophilic Reagents : Research on the reactions of octachloronaphthalene with methoxide and other reagents led to the synthesis of various heptachloronaphthyl derivatives. These findings are significant for organic chemistry and synthesis (Brady et al., 1984).

  • Analytical Chemistry Applications : Octachloronaphthalene was used in high-pressure liquid chromatography for the analytical and semi-preparative identification of major products of the perchlorination of PCBs and PCNs (Ivanov et al., 1983).

  • Thermal Degradation Study : The thermal degradation of octachloronaphthalene was investigated over Fe3O4 micro/nanomaterial, offering insights into the degradation pathways and potential environmental remediation strategies (Su et al., 2014).

  • Electron Density Study for Chemical Analysis : An electron density study on octachloronaphthalene using X-ray diffraction and DFT calculations provided insights into the steric forces and chemical interactions within the molecule, valuable for understanding its chemical properties (Sarkar & Row, 2017).

  • High-Resolution PCB Analysis : In studying polychlorinated biphenyls (PCBs), the retention times and molar response factors of various PCBs were determined relative to a reference standard, octachloronaphthalene. This application is crucial in environmental science and pollution studies (Mullins et al., 1984).

  • Toxicity Studies in Animals : A study reported that octachloronaphthalene showed no toxic effects at a dietary level of 125 ppm in New Hampshire Chickens, contributing to the understanding of its toxicity and safety in animal exposure (Pudelkiewicz et al., 1959).

  • Catalytic Oxidation Study : The thermal catalytic oxidation of octachloronaphthalene over anatase TiO2 nanomaterials was studied, highlighting its potential in environmental remediation and understanding the degradation mechanisms of such compounds (Su et al., 2015).

Safety And Hazards

Octachloronaphthalene can cause skin irritation and liver damage if inhaled, absorbed through the skin, or ingested . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to prevent skin and eye contact .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octachloronaphthalene
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InChI

InChI=1S/C10Cl8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12
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InChI Key

RTNLUFLDZOAXIC-UHFFFAOYSA-N
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Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
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Molecular Formula

C10Cl8
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DSSTOX Substance ID

DTXSID6025800
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Molecular Weight

403.7 g/mol
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Physical Description

Octachloronaphthalene is a pale yellow solid with an aromatic odor. (NTP, 1992), Waxy, pale-yellow solid with an aromatic odor; [NIOSH], WAXY YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Waxy, pale-yellow solid with an aromatic odor.
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Boiling Point

824 °F at 760 mmHg (NTP, 1992), 440 °C @ 101.3 kPa (760 mm Hg); 246 °C @ 0.067 kPa (0.5 mm Hg), 440 °C, 770 °F
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Flash Point

flash point > 430 °C
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Solubility

Insoluble (NTP, 1992), Slightly soluble in alcohol; soluble in benzene and chloroform, VERY SOL IN PETROLEUM ETHER, In water, 0.08 ug/l @ 22 °C, Solubility in water: none, Insoluble
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Density

2 (NTP, 1992) - Denser than water; will sink, 2.00 g/cu cm @ 25 °C, Relative density (water = 1): 2.0, 2.00
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Vapor Density

13.9 (air=1 at boiling point of octachloronaphthalene) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.9 (Air= 1)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000001 [mmHg], 1.1X10-8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg
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Mechanism of Action

Administration of octachloronaphthalene to immature male Wistar rats resulted in a dose dependent increase in several enzymic, electrophoretic and spectral parameters associated with induction of the hepatic microsomal enzymes. Compared to corn oil treated animals (control) octachloronaphthalene (150 umol/kg) induced hepatic cytochrome p-450 (1.5 fold), benzo(a)pyrene hydroxylase (18-fold) and 4-chlorobiphenyl hydroxylase (18-fold) enzyme activities. In addition to increases in the relative peak intensities of the reduced microsomal cytochrome p-450:CO and ethylisocyanide difference spectra the peak maxima were observed at 448.5 and 452.2/428.0 nm, respectively. The effects of administering octachloronaphthalene to the rat were similar to those observed after pretreatment with 3-methylcholanthrene and electrophoresis of the induced microsomal proteins showed that both compounds enhanced heme-staining peptides with comparable electrophoretic mobilities. Coadministration of 3-methylcholanthrene (3 X 100 umol/kg) and octachloronaphthalene (2 X 150 umol/kg) indicated that their inductive effects were not additive. Octachloronaphthalene was an 3-methylcholanthrene type inducer of hepatic microsomal enzymes., Octachloronaphthalene, a major component of halowax 1051, induces microsomal benzo(a)pyrene hydroxylase and dimethylaminoantipyrine n-demethylase activities and intensifies protein staining band on SDS polyacrylamide electrophoresis., As observed for other halogenated aryl hydrocarbons, the relative induction potencies of PCNs appear to depend on the degree and position of chlorine substitution of the naphthalene ring ... In several different test systems, the most potent EROD and AHH inducers include 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene, 1,2,3,4,5,6,7-heptachloronaphthalene, and some unidentified congeners present in Halowax 1014. Octachloronaphthalene was also found to cause a dose-dependent AHH increase in microsomes of rats., Of the individual PCN congeners tested, penta-, hexa-, and heptachloronaphthalenes gave full dose- response curves, whereas most of the lower chlorinated congeners as well as octachloronaphthalene were inactive in /the rat hepatoma H4IIE-luc cell (luciferase) assay . The most potent congener was 1,2,3,4,6,7-hexachloronaphthalene . Similar results have been obtained by another study testing individual PCN congeners using the luciferase (and the EROD) assay with recombinant H4IIE rat hepatoma cells. Again, hexa- and heptachloronaphthalenes tested were the most potent congeners, /followed by/ Pentachlorinated congeners .Tetra, tri-, di-, and monochloronaphthalenes were found to be less active. There was also a rank order of potency within the penta- and hexachloronaphthalene isomers, in a manner suggesting that the presence of meta-substituted chlorines is linked to decreased potency. For example, for hexachloronaphthalenes, an approximate ranking order was given as 1,2,3,6,7,8 greater than 1,2,3,4,6,7 greater than 1,2,3,5,6,7 greater than 1,2,3,5,6,8.
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Product Name

Octachloronaphthalene

Color/Form

Crystals from cyclohexane, NEEDLES FROM BENZENE & CARBON TETRACHLORIDE, Waxy pale-yellow solid

CAS RN

2234-13-1
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Record name OCTACHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTACHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

387 to 388 °F (NTP, 1992), 185-197 °C, 192 °C, 365 °F
Record name OCTACHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16132
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Record name OCTACHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5457
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTACHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1059
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Octachloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0468.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1,330
Citations
FH Herbstein - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
… 222 while octachloronaphthalene approximates to symmetry 2; in octachloronaphthalene the … The bond lengths in the C atom skeleton of octachloronaphthalene are similar to those of …
Number of citations: 77 scripts.iucr.org
J Clark, R Maynard, BJ Wakefield - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… on the mass spectrum of octachloronaphthalene,4 the major constituent of products marketed under such names as Halowax 1051.5 The spectrum of octachloronaphthalene [Figure (a)]…
Number of citations: 9 pubs.rsc.org
Z Ivanov, RJ Magee, L Markovec - Talanta, 1983 - Elsevier
Gas-liquid chromatography cannot distinguish between octachloronaphthalene and decachloro-1,4-dihydronaphthalene, because of the dechlorination of the latter during the …
Number of citations: 3 www.sciencedirect.com
UAT Brinkman, G De Vries, A De Kok… - … of Chromatography A, 1978 - Elsevier
… by both high-performance liquid and gas chromatography, after their conversion into the fully chlorinated end-products, viz., decachlorobiphenyl and octachloronaphthalene, …
Number of citations: 17 www.sciencedirect.com
G Su, H Lu, L Zhang, A Zhang, L Huang… - … science & technology, 2014 - ACS Publications
Decomposition of octachloronaphthalene (CN-75) featuring fully substituted chlorines was investigated over as-prepared Fe 3 O 4 micro/nanomaterial at 300 C. It conforms to pseudo-…
Number of citations: 36 pubs.acs.org
UAT Brinkman, HGM Reymer - Journal of Chromatography A, 1976 - Elsevier
… Thus, if chlorination is continued beyond the octachloronaphthalene stage, at temperatures above 200” in the presence of iron(IIl) chloride, four additional chlorine atoms can be readily …
Number of citations: 107 www.sciencedirect.com
JH Brady, N Tahir, BJ Wakefield - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… Reactions of octachloronaphthalene with sodium ethoxide in pyridine gave mixtures of … In general, our results confirm that octachloronaphthalene undergoes nucleophilic substitution at …
Number of citations: 9 pubs.rsc.org
C Lifshitz, T Peres, S Kababia, I Agranat - International journal of mass …, 1988 - Elsevier
Ions C + 10 and C + 7 were produced by dissociative electron impact ionization from octachloropentafulvalene and octachloronaphthalene and studied by MS/MS techniques: …
Number of citations: 23 www.sciencedirect.com
P Auger, M Malaiyandi, RH Wightman… - … science & technology, 1993 - ACS Publications
… transformations of octachloronaphthalene have appeared. … by hydride reduction of octachloronaphthalene, eg, lithium alumi… most of the relatively insoluble octachloronaphthalene; …
Number of citations: 31 pubs.acs.org
MA Campbell, S Bandiera, L Robertson, A Parkinson… - Toxicology, 1981 - Elsevier
… Octachloronaphthalene, the only … only octachloronaphthalene (~90%) and heptachloronaphthalenes (~10%) [1]. This study reports the effects of highly purified …
Number of citations: 27 www.sciencedirect.com

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